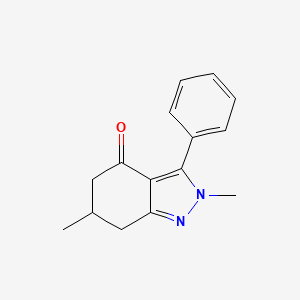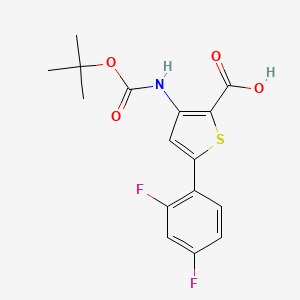
3-((Tert-butoxycarbonyl)amino)-5-(2,4-difluorophenyl)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Tert-butoxycarbonyl)amino)-5-(2,4-difluorophenyl)thiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of thiophene carboxylic acids This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenyl substituent on the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butoxycarbonyl)amino)-5-(2,4-difluorophenyl)thiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2,4-difluorobenzaldehyde and a sulfur source.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction using carbon dioxide or a suitable carboxylating agent.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Final Coupling Reaction: The protected amino group is coupled with the thiophene ring to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-((Tert-butoxycarbonyl)amino)-5-(2,4-difluorophenyl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
3-((Tert-butoxycarbonyl)amino)-5-(2,4-difluorophenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-((Tert-butoxycarbonyl)amino)-5-(2,4-difluorophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
3-Amino-5-(2,4-difluorophenyl)thiophene-2-carboxylic acid: Lacks the Boc protecting group.
3-((Tert-butoxycarbonyl)amino)-5-phenylthiophene-2-carboxylic acid: Lacks the difluoro substituents on the phenyl ring.
3-((Tert-butoxycarbonyl)amino)-5-(2,4-dichlorophenyl)thiophene-2-carboxylic acid: Contains chlorine substituents instead of fluorine.
Uniqueness
3-((Tert-butoxycarbonyl)amino)-5-(2,4-difluorophenyl)thiophene-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the difluorophenyl substituent
特性
分子式 |
C16H15F2NO4S |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
5-(2,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C16H15F2NO4S/c1-16(2,3)23-15(22)19-11-7-12(24-13(11)14(20)21)9-5-4-8(17)6-10(9)18/h4-7H,1-3H3,(H,19,22)(H,20,21) |
InChIキー |
MIBPOLJKMFQLMH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(SC(=C1)C2=C(C=C(C=C2)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


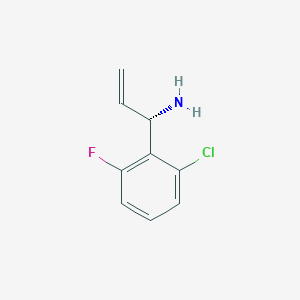

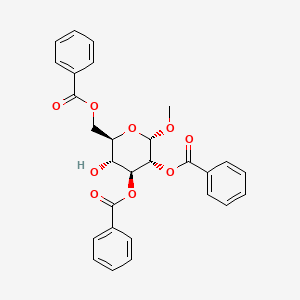
![1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053808.png)


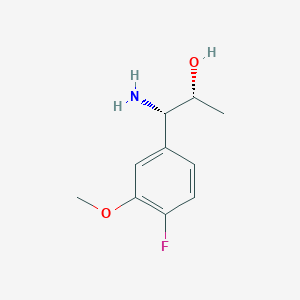
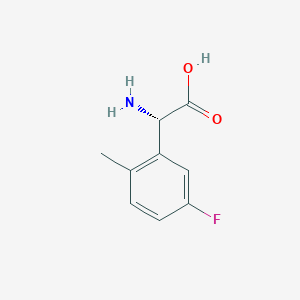

![(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13053862.png)

![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate](/img/structure/B13053881.png)
![Methyl (S)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13053887.png)
